5-Benzyl-3-methylisoxazole-4-carbonyl chloride
Overview
Description
5-Benzyl-3-methylisoxazole-4-carbonyl chloride: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out in an inert solvent such as methylene chloride under cooling conditions to prevent decomposition .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Amines, esters, and thioesters: are the major products formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Biological Activity: Isoxazole derivatives, including 5-Benzyl-3-methylisoxazole-4-carbonyl chloride, have shown potential biological activities such as anti-inflammatory and antimicrobial properties.
Medicine:
Drug Development: The compound is used in medicinal chemistry for the development of new pharmaceuticals due to its ability to interact with various biological targets.
Industry:
Mechanism of Action
The exact mechanism of action for 5-Benzyl-3-methylisoxazole-4-carbonyl chloride is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. For instance, some isoxazole compounds inhibit the cyclooxygenase enzyme, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 5-Methylisoxazole-3-carbonyl chloride
- 5-Methyl-4-isoxazolecarbonyl chloride
Uniqueness: 5-Benzyl-3-methylisoxazole-4-carbonyl chloride is unique due to its specific benzyl and methyl substitutions, which can influence its reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
5-benzyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-11(12(13)15)10(16-14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSRBJLRPTZAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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